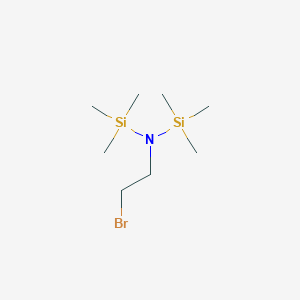
Benzaldehyde, 3,4-dibenzyloxy-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3,4-dibenzyloxy-2-fluoro-: is an organic compound with the molecular formula C21H17FO3. It is a derivative of benzaldehyde, where the 3 and 4 positions on the benzene ring are substituted with benzyloxy groups, and the 2 position is substituted with a fluorine atom. This compound is of interest in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, benzyl chloride, and fluorobenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Procedure: The benzaldehyde is first reacted with benzyl chloride in the presence of the base to form 3,4-dibenzyloxybenzaldehyde. This intermediate is then reacted with fluorobenzene under similar conditions to introduce the fluorine atom at the 2 position.
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dibenzyloxy-2-fluorobenzoic acid.
Reduction: Formation of 3,4-dibenzyloxy-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzyloxy groups can also influence the compound’s solubility and overall chemical behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Similar structure but lacks the fluorine atom.
4-Benzyloxybenzaldehyde: Contains only one benzyloxy group.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of benzyloxy groups.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 2 position makes Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- unique compared to its analogs. This substitution can significantly alter the compound’s reactivity and interaction with biological targets.
Benzyloxy Groups: The two benzyloxy groups provide additional sites for chemical modification and can influence the compound’s physical and chemical properties.
Properties
CAS No. |
61338-96-3 |
|---|---|
Molecular Formula |
C21H17FO3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-fluoro-3,4-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H17FO3/c22-20-18(13-23)11-12-19(24-14-16-7-3-1-4-8-16)21(20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
RQYQUZBOGGGDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1'-biphenyl](/img/structure/B14568896.png)



![[3-(tert-Butylperoxy)-3-oxopropyl]phosphonic acid](/img/structure/B14568918.png)

![4,4'-(Ethane-1,2-diyl)bis[1-(2-phenylethyl)piperazine-2,6-dione]](/img/structure/B14568922.png)

![6-[(4-Methylbenzene-1-sulfonyl)amino]hexanoyl azide](/img/structure/B14568936.png)
![2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis-](/img/structure/B14568950.png)




